iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
CAS No.: 68510-43-0
Cat. No.: VC18476807
Molecular Formula: C36H24FeN12O4S
Molecular Weight: 776.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68510-43-0 |
|---|---|
| Molecular Formula | C36H24FeN12O4S |
| Molecular Weight | 776.6 g/mol |
| IUPAC Name | iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate |
| Standard InChI | InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2 |
| Standard InChI Key | MHBZPZCLMXLZSG-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The complex is defined by the formula C₃₆H₂₄FeN₁₂O₄S, with a molecular weight of 776.6 g/mol. Its IUPAC name, iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate, reflects the coordination of Fe²⁺ with three pyridyl-triazine ligands and a sulfate anion. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 68510-43-0 |
| PubChem CID | 110383 |
| Standard InChI | InChI=1S/2C18H12N6.Fe... |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=NC(=N2)... |
The crystal structure involves Fe²⁺ in an octahedral geometry, bonded to six nitrogen atoms from two TPTZ ligands, with sulfate balancing the charge .
Spectral Characteristics
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UV-Vis Absorption: λₘₐₓ = 593 nm (ε = 22,500 L·mol⁻¹·cm⁻¹ in aqueous solution) .
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Extraction Efficiency: Partition coefficient of 450 in nitrobenzene with perchlorate, enabling preconcentration .
Synthesis and Purification
Ligand Synthesis
TPTZ (C₁₈H₁₂N₆) is synthesized via cyclotrimerization of 2-pyridineacetonitrile under basic conditions, followed by purification via recrystallization from aqueous ethanol .
Complex Formation
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Reduction of Fe³⁺: Fe³⁺ is reduced to Fe²⁺ using hydroxylammonium chloride in acetate buffer (pH 4.8) .
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Coordination: Fe²⁺ reacts with TPTZ in a 1:2 molar ratio, forming the violet [Fe(TPTZ)₂]²⁺ complex .
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Counterion Exchange: Sulfate replaces initial anions (e.g., iodide) via ion-exchange chromatography, yielding the final sulfate salt .
Yield: ~85% after purification .
Mechanistic Insights
Redox Chemistry
In analytical procedures:
The complex’s stability constant (log β = 18.2) ensures minimal dissociation under acidic conditions .
Interference Studies
| Interferent | Tolerance Limit (mg/L) | Effect |
|---|---|---|
| Cu²⁺ | 5 | Competitive complexation (λₘₐₓ = 470 nm) |
| Co²⁺ | 2 | Yellow precipitate formation |
| Ni²⁺ | 10 | Weak absorbance at 593 nm |
| EDTA | 0.1 | Chelates Fe²⁺, preventing reaction |
Masking agents like citrate or fluoride mitigate interference from Al³⁺ and PO₄³⁻ .
Analytical Applications
Environmental Analysis
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Water Testing: Detects Fe²⁺ at 0.02–5.0 ppm (LOD = 0.005 ppm) after dithionite reduction of colloidal Fe³⁺ .
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Soil Extracts: Acid digestion (HCl/HNO₃) followed by TPTZ complexation quantifies total iron in siliceous materials .
Clinical Diagnostics
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Serum Iron: Deproteinization with trichloroacetic acid precedes analysis, achieving recovery rates of 98–102% .
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Urine Samples: Ascorbic acid reduces Fe³⁺, enabling urinary iron detection at 0.1–2.0 µg/mL .
Industrial Use
Comparative Performance
| Parameter | TPTZ Method | FRAP Assay | Bathophenanthroline |
|---|---|---|---|
| λₘₐₓ (nm) | 593 | 593 | 535 |
| pH Range | 3.5–5.5 | 1.8–3.6 | 4.0–6.0 |
| Linear Range (ppm) | 0.02–5.0 | 0.1–2.5 | 0.05–3.0 |
| Interference | Moderate (Cu²⁺) | High (antioxidants) | Low (EDTA) |
The TPTZ method’s insensitivity to dissolved oxygen and light (vs. FRAP) enhances field applicability .
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